

Application Notes: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

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Compound of Interest

Compound Name: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Cat. No.: B151110

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Introduction

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, with CAS number 915095-86-2, is a halogenated benzophenone derivative.^[1] It serves as a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key building block for Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, and is also an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor for cancer treatment.^{[2][3][4]} The structural integrity and purity of this intermediate are paramount for the successful and efficient synthesis of these medications.^[3]

Chemical Principle: Friedel-Crafts Acylation

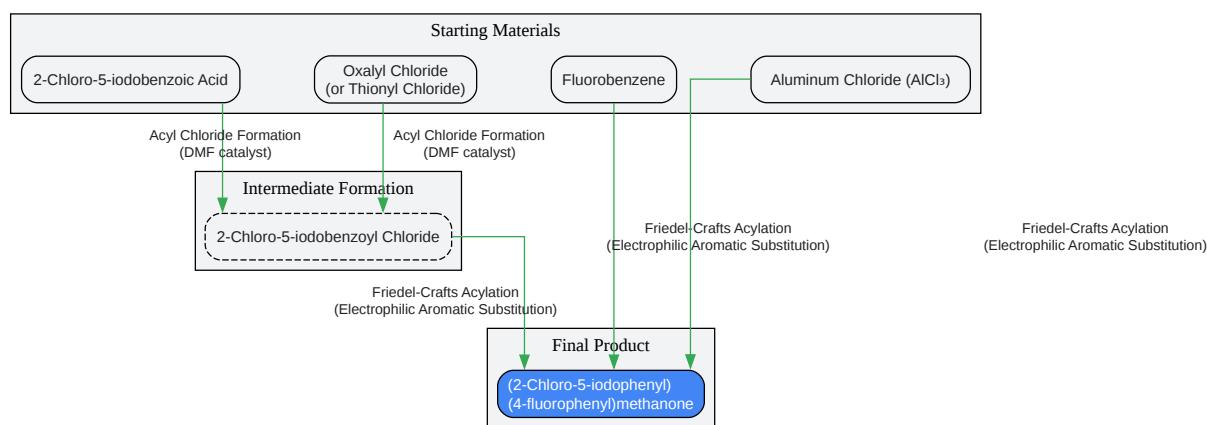
The most common and industrially applicable method for synthesizing **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** is the Friedel-Crafts acylation.^[5] This reaction is a classic example of electrophilic aromatic substitution.^[6] The synthesis involves two primary stages:

- Formation of the Acylium Ion Electrophile: The process begins with the conversion of 2-chloro-5-iodobenzoic acid into its more reactive acid chloride derivative, 2-chloro-5-iodobenzoyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).^{[7][8]} The acid chloride then reacts with a strong Lewis acid catalyst, like anhydrous aluminum trichloride ($AlCl_3$), to generate a highly electrophilic acylium ion.^{[6][9]}

- Electrophilic Attack and Aromatization: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is subsequently restored by the loss of a proton, yielding the final ketone product, **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**.[9]

The resulting ketone is deactivated towards further acylation, which prevents polyacetylation and allows for the synthesis of a monoacylated product.[6][10]

Reaction Pathway



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Caption: Chemical synthesis pathway for **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**.

Experimental Protocols

This protocol details the synthesis of **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** via a two-step, one-pot Friedel-Crafts acylation reaction.

Materials and Reagents

Reagent	Formula	Mol. Wt. (g/mol)	Amount (g)	Moles (mol)	Equiv.
2-Chloro-5-iodobenzoic acid	C ₇ H ₄ ClI ₂ O ₂	282.46	20.0	0.071	1.0
Oxalyl chloride (2.0 M in DCM)	(COCl) ₂	126.93	9.9 (in 39 mL)	0.078	1.1
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	~8 drops	catalytic	-
Fluorobenzene	C ₆ H ₅ F	96.10	7.1	0.074	1.04
Anhydrous Aluminum Chloride	AlCl ₃	133.34	9.9	0.074	1.04
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	As needed	-	-
Hydrochloric Acid (1 M)	HCl	36.46	As needed	-	-
Sodium Hydroxide (1 M)	NaOH	40.00	As needed	-	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-	-

Equipment

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Reflux condenser
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Column chromatography setup

Procedure

Step 1: Preparation of 2-Chloro-5-iodobenzoyl Chloride

- To a suspension of 2-chloro-5-iodobenzoic acid (20.0 g, 0.071 mol) in dichloromethane, add a 2.0 M solution of oxalyl chloride in dichloromethane (39 mL, 0.078 mol).[7][8]
- Add 8 drops of DMF as a catalyst. The addition of DMF initiates gas formation.[8]
- Stir the suspension at room temperature. The reaction mixture will gradually become a clear solution over approximately 3 hours.[7][8]
- Once the reaction is complete (indicated by the cessation of gas evolution and a clear solution), concentrate the mixture on a rotary evaporator to remove the solvent and excess oxalyl chloride.[7][8]
- Add 15 mL of fresh dichloromethane and evaporate again to ensure complete removal of residual reagents.[7]

Step 2: Friedel-Crafts Acylation

- Dissolve the crude 2-chloro-5-iodobenzoyl chloride from Step 1 in 30 mL of dichloromethane and cool the flask in an ice bath to 0-5 °C.[7]
- Add fluorobenzene (7.1 g, 0.074 mol) to the cooled solution.[7]
- While maintaining the temperature below 5 °C, add anhydrous aluminum trichloride (9.9 g, 0.074 mol) in small portions.[7][8] The reaction is exothermic and careful temperature control is critical.
- After the addition is complete, continue stirring the reaction mixture at approximately 4 °C for 1 hour.[7]

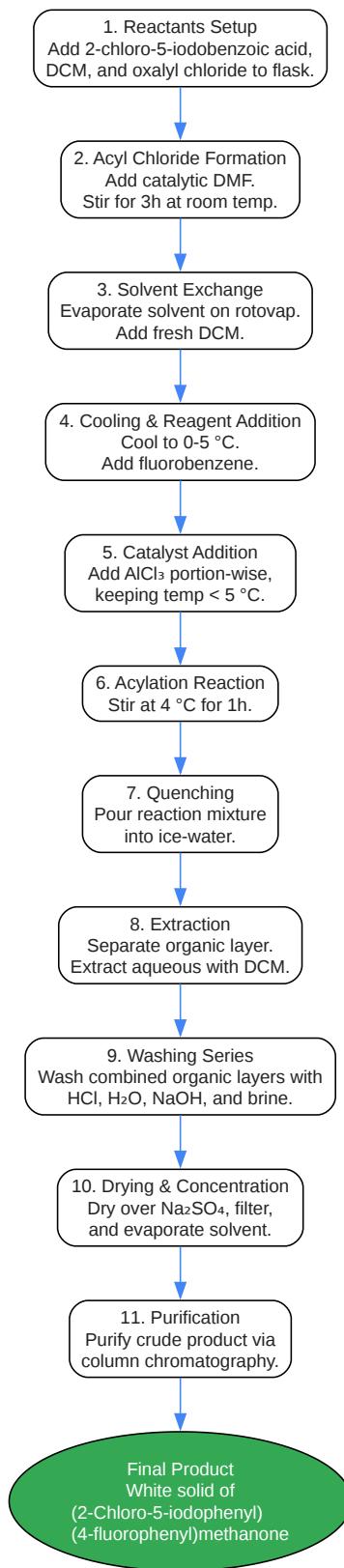
Step 3: Work-up and Purification

- Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-water mixture.[7][8]
- Transfer the quenched mixture to a separatory funnel. Separate the organic phase.
- Extract the aqueous phase with dichloromethane.[7]
- Combine all organic phases and wash sequentially with 1 M hydrochloric acid (twice), water (once), and 1 M sodium hydroxide solution (twice).[7][8]
- Perform a final wash with saturated sodium chloride (brine) solution.[7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]
- Purify the crude oil via column chromatography to yield **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** as a white solid.[7]

Expected Results

Property	Value
Product Name	(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Appearance	White solid [7]
Molecular Formula	C ₁₃ H ₇ ClFIO [7]
Molecular Weight	360.55 g/mol [7]
Melting Point	64-70 °C [3]
Typical Yield	~20.1 g (78.6%) [7]

Experimental Workflow Visualization

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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

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